molecular formula C4H9BO3 B1319506 (Tetrahydrofuran-3-yl)boronic acid CAS No. 260369-10-6

(Tetrahydrofuran-3-yl)boronic acid

Cat. No. B1319506
M. Wt: 115.93 g/mol
InChI Key: IRBSKLMCHCHFQE-UHFFFAOYSA-N
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Description

“(Tetrahydrofuran-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to interact with diols and strong Lewis bases, which leads to their utility in various applications .


Molecular Structure Analysis

The molecular structure of “(Tetrahydrofuran-3-yl)boronic acid” includes a tetrahydrofuran ring attached to a boronic acid group . The exact molecular weight and other physical properties can vary depending on the specific compound .


Chemical Reactions Analysis

Boronic acids, including “(Tetrahydrofuran-3-yl)boronic acid”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions can be used in various sensing applications . Additionally, boronic acids have been used in reactions involving proteins and for the electrophoresis of glycated molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by various factors . For example, the presence of polyols can affect the physical and chemical properties of boronic acids .

Scientific Research Applications

Catalysis and Organic Synthesis

(Tetrahydrofuran-3-yl)boronic acid plays a vital role in catalysis, particularly in organic synthesis. For instance, boronic acids are used in aza-Michael additions, which are key in synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015). These reactions are crucial for creating complex molecules with potential applications in pharmaceuticals and materials science.

Material Sciences and Luminescent Materials

In material sciences, boronic acids have applications in the synthesis of four-coordinate boron(III) complexes. These complexes are valuable for creating luminescent materials used in organic electronics, photonics, and as sensing probes in biomedical applications (Sadu, Bin, Lee, & Lee, 2017).

Fluorescent Chemosensors

Boronic acids are key components in developing fluorescent chemosensors for detecting carbohydrates and bioactive substances. These sensors can be used for disease prevention, diagnosis, and treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Sensing and Diagnostics

Their unique interactions with diols and strong Lewis bases make boronic acids instrumental in various sensing applications, including biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Biomedical Applications

Boronic acid-containing polymers are valuable in biomedical applications for treating diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity, solubility, and responsive nature make them suitable for synthesizing new biomaterials (Cambre & Sumerlin, 2011).

Biomaterials and Drug Delivery

In the field of biomaterials, boronic acids bind with biologically relevant 1,2- and 1,3-diols. This property is utilized in drug delivery systems, sensing, and materials chemistry, providing guidance for selecting organoboron compounds (Brooks, Deng, & Sumerlin, 2018).

Electrophilic and Nucleophilic Activation

Boronic acids are also used for the catalytic activation of hydroxy functional groups in various organic reactions. This includes electrophilic and nucleophilic modes of activation, which are essential for efficient and selective transformations in organic chemistry (Hall, 2019).

Enzyme Inhibitors and Therapeutic Agents

Due to their structural features, boronic acid compounds are developed as potent enzyme inhibitors and used in cancer therapy and as antibody mimics recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).

Synthesis of Polymeric and Supramolecular Materials

Boronic acids are crucial in synthesizing various polymeric and supramolecular materials, including polymers for organic electronics, bio-sensing, and drug delivery applications. Their dynamic covalent bonding and structure-directing potential have led to the development of diverse self-organizing systems (Georgiou et al., 2017).

Electrochemical Sensing

Boronic acids are also employed in electrochemical sensors for biological analytes detection, offering a significant contribution to health diagnostics and microbial electrochemistry (Li, Zhu, Marken, & James, 2015).

Safety And Hazards

Boronic acids, including “(Tetrahydrofuran-3-yl)boronic acid”, can pose various safety hazards. They are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can be harmful if swallowed, cause serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and are suspected of causing cancer .

Future Directions

Boronic acids are increasingly being used in diverse areas of research . They have shown potential in various applications, including sensing, therapeutics, and material chemistry . The future of boronic acid research is likely to involve further exploration of these applications, as well as the development of new chemistries using boron .

properties

IUPAC Name

oxolan-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO3/c6-5(7)4-1-2-8-3-4/h4,6-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBSKLMCHCHFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCOC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593676
Record name Oxolan-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydrofuran-3-yl)boronic acid

CAS RN

260369-10-6
Record name Oxolan-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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